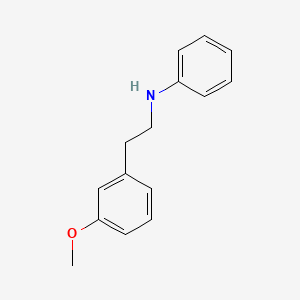

N-(3-Methoxyphenethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-17-15-9-5-6-13(12-15)10-11-16-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGBVYGOVPOOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to N-(3-Methoxyphenethyl)aniline: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxyphenethyl)aniline is a secondary aromatic amine that serves as a valuable intermediate in organic synthesis. Its structure, combining a substituted phenethylamine backbone with an aniline moiety, makes it a key building block for more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthetic protocol, expected spectroscopic profile, and its applications in research and development. The content herein is curated to provide actionable insights for laboratory professionals, emphasizing the causality behind its chemical behavior and synthetic applications.

Chemical Identity and Molecular Structure

This compound is defined by the covalent linkage of a 3-methoxyphenethyl group to the nitrogen atom of an aniline molecule. This structure is fundamental to its reactivity and utility.

-

IUPAC Name : N-(2-(3-methoxyphenyl)ethyl)aniline

-

Molecular Formula : C₁₅H₁₇NO

-

Molecular Weight : 227.30 g/mol

-

CAS Number : 118164-16-0

The core structure consists of three key components:

-

An aniline ring , which can undergo electrophilic aromatic substitution.

-

A secondary amine linkage, which is nucleophilic and a site for further functionalization.

-

A 3-methoxyphenethyl group , which imparts specific steric and electronic properties and is a common feature in neuroactive compounds.

Caption: Chemical structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, properties can be reliably estimated based on its precursors and analogous structures.

| Property | Value / Description | Source (Analogous Compounds) |

| Appearance | Expected to be a liquid or low-melting solid. | General observation for similar secondary amines. |

| Boiling Point | >300 °C (estimated). The related N-[3-(Trimethoxysilyl)propyl]aniline boils at 310 °C.[1] | [1] |

| Density | ~1.07 g/mL (estimated). The related N-[3-(Trimethoxysilyl)propyl]aniline has a density of 1.07 g/mL.[1] | [1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | Based on the nonpolar nature of the two aromatic rings. |

| pKa | ~4-5 (estimated for the conjugate acid). Aniline has a pKa of 4.6. | General chemical principles. |

Synthesis and Reactivity

The most direct and widely applicable method for synthesizing this compound is through reductive amination . This robust, one-pot reaction forms the secondary amine by first creating an intermediate imine from an aldehyde and a primary amine, which is then reduced in situ.[2][3][4]

Causality of Experimental Design: The reaction involves the condensation of 3-methoxyphenylacetaldehyde with aniline. The choice of a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) is critical. These reagents are selective for the imine functional group and will not reduce the starting aldehyde, preventing the formation of alcohol byproducts. The reaction is often catalyzed by a weak acid (e.g., acetic acid) to facilitate the dehydration step required for imine formation.[3]

Experimental Protocol: Reductive Amination

This protocol is a representative procedure adapted from standard methodologies for reductive amination.[3][5]

-

Reaction Setup : To a solution of 3-methoxyphenylacetaldehyde (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol, ~0.2 M) in a round-bottom flask, add aniline (1.05 eq).

-

Imine Formation : If using a milder reducing agent like STAB, add acetic acid (1.1 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction : Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq, or sodium borohydride, 1.5 eq) portion-wise to the stirring solution. Note: If using NaBH₄ in methanol, the reaction should be cooled in an ice bath due to the exothermic reaction.

-

Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis via reductive amination.

Spectroscopic Profile (Predicted)

Experimental spectra are best for confirmation, but a reliable prediction based on the molecule's functional groups is essential for characterization.[6][7]

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for each proton environment.

-

Aromatic Protons : Multiplets in the range of δ 6.6-7.3 ppm (9H total from both rings).

-

Methoxy Protons (-OCH₃) : A sharp singlet around δ 3.8 ppm (3H).[8]

-

Methylene Protons (-CH₂-N) : A triplet around δ 3.4 ppm (2H). Protons on carbons adjacent to nitrogen are deshielded and typically appear between 2.3-3.0 ppm.[7]

-

Methylene Protons (-CH₂-Ar) : A triplet around δ 2.9 ppm (2H).

-

Amine Proton (-NH) : A broad singlet between δ 3.5-4.5 ppm (1H), which is exchangeable with D₂O.[7]

-

-

¹³C NMR : The carbon spectrum will reflect the different carbon environments.

-

Aromatic Carbons : Multiple signals between δ 110-160 ppm. The carbon bearing the methoxy group will be the most downfield shifted.

-

Methoxy Carbon (-OCH₃) : A signal around δ 55 ppm.

-

Methylene Carbons : Signals for the two -CH₂- groups are expected in the range of δ 40-55 ppm.[7]

-

-

Infrared (IR) Spectroscopy : Key vibrational frequencies confirm the presence of specific functional groups.

-

N-H Stretch : A moderate, sharp peak around 3400 cm⁻¹.

-

C-H (sp³) Stretch : Peaks just below 3000 cm⁻¹ (aliphatic CH₂).

-

C-H (sp²) Stretch : Peaks just above 3000 cm⁻¹ (aromatic C-H).

-

C=C Aromatic Stretch : Sharp peaks in the 1450-1600 cm⁻¹ region.[8]

-

C-O Stretch : A strong peak in the 1200-1250 cm⁻¹ region for the aryl ether.[8]

-

-

Mass Spectrometry :

-

Molecular Ion (M⁺) : The nominal mass will be odd (227), consistent with the nitrogen rule for a molecule with one nitrogen atom.[7]

-

Fragmentation : A prominent fragment would be expected from the benzylic cleavage to form the C₈H₉O⁺ ion (m/z = 121).

-

Applications in Research and Development

The true value of this compound lies in its role as a versatile scaffold for building more complex, high-value molecules.

-

Pharmaceutical Drug Discovery : The aniline and phenethylamine motifs are prevalent in many drug candidates.[9] Specifically, substituted phenethylamines are well-known pharmacophores that interact with a variety of receptors in the central nervous system (CNS). For example, the related compound YZ-185, which is N-phenylpropyl-N'-(3-methoxyphenethyl)piperazine, is a known sigma (σ) receptor ligand investigated for its potential to modulate the effects of cocaine.[10] This demonstrates that the 3-methoxyphenethyl moiety is a key structural element for CNS-active agents, making this compound a valuable starting point for synthesizing novel therapeutic candidates.[10][11]

-

Intermediate for Agrochemicals and Dyes : Aniline derivatives are foundational in the synthesis of a wide range of agrochemicals, dyes, and polymers.[12][13] The functional groups on this compound—the secondary amine and the activated aromatic rings—allow for diverse chemical transformations to create new materials.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) should always be consulted. However, based on its constituent parts, the following precautions are advised:

-

Toxicity : Aniline and its derivatives are generally considered toxic and can be absorbed through the skin.[9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Corrosivity : The precursor 3-methoxyphenethylamine is classified as corrosive, causing severe skin burns and eye damage.[14] It is prudent to handle this compound with the same level of care.

-

Handling : All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any vapors.

Conclusion

This compound is a synthetically accessible and highly useful chemical intermediate. Its structure provides multiple reaction sites for elaboration, making it an important building block in the design of novel pharmaceuticals, particularly those targeting the central nervous system. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for researchers aiming to leverage its potential in drug development and materials science.

References

-

PubChem. N-(4-Methoxybenzyl)aniline. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Methoxyphenethylamine. National Center for Biotechnology Information. Available from: [Link]

-

MOLBASE. 3,4,5-trimethoxy-N-(3-methoxybenzyl)aniline. MOLBASE. Available from: [Link]

-

PubChem. N-Benzyl-3-methoxyaniline. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. Available from: [Link]

-

ResearchGate. Reductive amination of p-methoxy-acetophenone with aniline over different Cu catalysts. ResearchGate. Available from: [Link]

-

Govindarajan, M., et al. Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure. Available from: [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. Cresset Group. Available from: [Link]

- Google Patents. CN102180800A - Synthesis method of aniline compound. Google Patents.

-

PubMed. The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)3piperazine (YZ-067) enhances the cocaine conditioned-rewarding properties while inhibiting the development of sensitization of cocaine in mice. National Library of Medicine. Available from: [Link]

-

Royal Society of Chemistry. The sustainable heterogeneous catalytic reductive amination of lignin models to produce aromatic tertiary amines. Catalysis Science & Technology. Available from: [Link]

-

YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube. Available from: [Link]

-

PrepChem.com. Synthesis of N-(3,3-dimethoxypropanoyl)-2-methoxy-5-acetoxy-aniline. PrepChem.com. Available from: [Link]

-

Labflow. Synthesis of Complex Molecules through Reductive Amination. Catalyst Education, LLC. Available from: [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry. Available from: [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available from: [Link]

- Google Patents. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Google Patents.

-

SciSpace. Theoretical and experimental investigations on molecular structure, IR, NMR spectra and HOMO-LUMO analysis of 4-methoxy-N-(3-phenylallylidene) aniline. SciSpace. Available from: [Link]

-

ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available from: [Link]

-

DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. N- 3-(Trimethoxysilyl)propyl aniline 3068-76-6 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. cresset-group.com [cresset-group.com]

- 10. The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)3piperazine (YZ-067) enhances the cocaine conditioned-rewarding properties while inhibiting the development of sensitization of cocaine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chemimpex.com [chemimpex.com]

- 13. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]

- 14. 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(3-Methoxyphenethyl)aniline (CAS Number: 51009-27-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Novel Structure in the Landscape of Bioactive Amines

N-(3-Methoxyphenethyl)aniline, designated with CAS number 51009-27-9, represents a unique molecular architecture combining the structural motifs of phenethylamine and aniline. The phenethylamine core is a well-established pharmacophore present in a vast array of neurotransmitters and psychoactive compounds. The strategic placement of a methoxy group on the phenethyl moiety can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity.[1] The aniline component, a fundamental building block in medicinal chemistry and materials science, offers a versatile scaffold for further functionalization.

While this compound itself is not extensively characterized in peer-reviewed literature, its constituent parts suggest a rich potential for exploration. The precursor, 3-methoxyphenethylamine (3-MPEA), is a known trace amine-associated receptor 1 (TAAR1) partial agonist, hinting at possible neuromodulatory activity for its derivatives.[2] This guide will, therefore, serve as a foundational document, extrapolating from established chemical principles and data on analogous structures to provide a comprehensive technical overview. We will delve into a proposed synthetic route, predict its physicochemical and spectroscopic characteristics, and explore potential avenues for its application in drug discovery and materials science.

Physicochemical and Safety Profile

Based on its constituent functional groups, a predicted profile for this compound can be established.

| Property | Predicted Value / Information | Rationale / Comparative Data Source |

| Molecular Formula | C₁₅H₁₇NO | Based on structural components |

| Molecular Weight | 227.30 g/mol | Calculated from molecular formula |

| Appearance | Likely a pale yellow to reddish-brown oil or low-melting solid | Aniline and its derivatives are often liquids or low-melting solids that can darken on exposure to air and light.[3] |

| Solubility | Low in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | Aromatic amines generally exhibit poor water solubility but are soluble in common organic solvents.[3] |

| Stability | Stable under recommended storage conditions (cool, dry, dark, inert atmosphere). | A safety data sheet for the compound suggests stability under standard conditions.[4] |

| Hazard Profile | The toxicological properties have not been thoroughly investigated.[4] However, based on its aniline and phenethylamine precursors, it should be handled with care. Aniline is toxic, and 3-methoxyphenethylamine is classified as causing severe skin burns and eye damage.[5] Assumed to be an irritant to the skin, eyes, and respiratory tract. |

Proposed Synthesis: A Logic-Driven Approach to Reductive Amination

The most logical and efficient synthetic route to this compound is through the reductive amination of 3-methoxyphenylacetaldehyde with aniline. This method is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope.[6][7]

Reaction Pathway

The synthesis proceeds in two conceptual steps, often performed in a single pot:

-

Imine Formation: Aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxyphenylacetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to yield the corresponding imine (a Schiff base).

-

Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the imine C=N double bond to afford the target secondary amine, this compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 3. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. combi-blocks.com [combi-blocks.com]

- 5. 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]

An In-Depth Technical Guide to N-(3-Methoxyphenethyl)aniline: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxyphenethyl)aniline is a secondary aromatic amine that, while not extensively documented in publicly accessible chemical databases, holds potential as a key intermediate in the synthesis of novel organic compounds for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of its fundamental molecular properties, proposes robust synthetic methodologies based on established chemical principles, and discusses its potential utility in drug development. The document is structured to provide both theoretical grounding and practical, actionable insights for laboratory professionals.

Molecular Identity and Physicochemical Properties

Based on its chemical nomenclature, this compound consists of an aniline core N-substituted with a 3-methoxyphenethyl group. A thorough review of prominent chemical databases, including PubChem, did not yield a specific entry for this compound, suggesting its novelty or limited commercial availability.

The molecular structure allows for the precise calculation of its fundamental properties:

-

Chemical Structure: C₆H₅NHCH₂CH₂C₆H₄OCH₃

-

Molecular Formula: C₁₅H₁₇NO

-

Molecular Weight (Calculated): 227.30 g/mol

-

IUPAC Name: N-(2-(3-methoxyphenyl)ethyl)benzenamine

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value (Predicted) | Method of Estimation |

| Molecular Weight | 227.30 g/mol | Calculation from Atomic Weights |

| Molecular Formula | C₁₅H₁₇NO | Structural Derivation |

| XLogP3 | 3.5 - 4.5 | Based on similar structures |

| Hydrogen Bond Donors | 1 | -NH- group |

| Hydrogen Bond Acceptors | 2 | Nitrogen and Oxygen atoms |

| Rotatable Bonds | 5 | |

| Topological Polar Surface Area | 21.3 Ų | Based on similar structures |

Synthetic Methodologies: A Strategic Approach

The synthesis of this compound can be approached through several established and reliable organic chemistry transformations. The choice of method will depend on the availability of starting materials, desired scale, and purification capabilities. Two primary retrosynthetic pathways are proposed: Reductive Amination and Direct N-Alkylation.

Pathway 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. This approach involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.

Workflow Diagram: Reductive Amination

Caption: Reductive amination workflow for synthesizing this compound.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 3-methoxyphenylacetaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aniline (1.0-1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by TLC or GC-MS.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This reagent is particularly effective for reductive aminations as it is less basic and more selective than other borohydrides.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or GC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Causality Insight: The use of NaBH(OAc)₃ is advantageous as it is moisture-stable and the reaction can often be performed as a one-pot procedure without the strict need to isolate the imine intermediate.

Pathway 2: Direct N-Alkylation

This classical method involves the direct alkylation of aniline with a suitable electrophile, such as an alkyl halide or tosylate. To favor mono-alkylation over di-alkylation, it is crucial to control the stoichiometry and reaction conditions carefully.

Workflow Diagram: N-Alkylation

Caption: N-Alkylation workflow for synthesizing this compound.

Experimental Protocol: N-Alkylation

-

Preparation of Electrophile: The required electrophile, 2-(3-methoxyphenyl)ethyl bromide, can be synthesized from 2-(3-methoxyphenyl)ethanol using a reagent like phosphorus tribromide (PBr₃).

-

Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq), 2-(3-methoxyphenyl)ethyl bromide (1.0 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Reaction Conditions: Heat the mixture to 60-80 °C and stir for 12-24 hours. The use of a slight excess of aniline can sometimes suppress the formation of the di-alkylated product.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature, filter off the base, and dilute with water.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue via flash column chromatography.

Trustworthiness Note: Both proposed synthetic routes are well-established in organic chemistry for the synthesis of secondary amines. The successful outcome of these protocols is contingent on careful control of stoichiometry and reaction conditions, with routine monitoring by standard analytical techniques (TLC, GC-MS).

Potential Applications in Drug Discovery and Development

Aniline and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals.[1] The this compound scaffold combines the aniline core with a methoxyphenylethyl moiety, features present in several classes of bioactive molecules.

-

Scaffold for Kinase Inhibitors: The aniline core is a common feature in many ATP-competitive kinase inhibitors. The methoxyphenyl group can form crucial hydrogen bonds and hydrophobic interactions within the kinase active site.

-

Precursor for Novel Heterocycles: This secondary amine can serve as a versatile precursor for the synthesis of more complex heterocyclic systems, such as benzodiazepines or quinolines, which are privileged structures in medicinal chemistry.

-

Neurological Drug Candidates: The phenethylamine substructure is a well-known pharmacophore in neuroscience. Derivatives of this compound could be explored for their potential activity on CNS targets.

Conclusion

While this compound is not a readily available commercial chemical, it represents a synthetically accessible and potentially valuable building block for research and development. The methodologies of reductive amination and N-alkylation provide reliable and scalable routes to its synthesis. The structural features of this compound suggest its potential as a scaffold for the development of new therapeutic agents, particularly in oncology and neuroscience. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the applications of this intriguing molecule.

References

-

PubChem. Compound Summary for CID 408377, N-(4-Methoxybenzyl)aniline. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 62598647, N-[2-(3-ethylphenoxy)propyl]aniline. National Center for Biotechnology Information. [Link]

-

Ibáñez, T. F., et al. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors. Journal of the American Chemical Society. HIMS. [Link]

Sources

The Strategic Intermediate: A Technical Guide to N-(3-Methoxyphenethyl)aniline in Pharmaceutical Synthesis

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of N-(3-Methoxyphenethyl)aniline, a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into its synthesis, characterization, and critical role in the development of potent analgesics, offering a Senior Application Scientist's perspective on the causality behind the chemical strategies employed.

Introduction: The Architectural Significance of the N-Phenethylaniline Scaffold

In the landscape of medicinal chemistry, the N-phenethylaniline scaffold is a recurring motif in a variety of neurologically active agents. Its structural features, combining a substituted phenethylamine moiety with an aniline ring, provide a versatile platform for interacting with biological targets. This compound, in particular, has emerged as a key building block, primarily due to its direct structural relationship to potent synthetic opioids. The strategic placement of the methoxy group on the phenethyl ring influences the molecule's electronic and conformational properties, which can translate to altered pharmacological activity in the final drug substance. This guide will illuminate the synthesis and utility of this important, yet often overlooked, intermediate.

Synthesis of this compound: A Focus on Reductive Amination

The most common and efficient method for preparing this compound is through reductive amination. This one-pot reaction involves the formation of an imine intermediate from an amine and a carbonyl compound, followed by its reduction to the corresponding amine. There are two primary approaches to this synthesis, each with its own set of considerations.

Reductive Amination of 3-Methoxyphenylacetaldehyde with Aniline

This is a direct and convergent approach. The reaction proceeds in two key steps:

-

Imine Formation: 3-Methoxyphenylacetaldehyde and aniline are condensed to form the corresponding imine. This reaction is typically acid-catalyzed and driven to completion by the removal of water.

-

Reduction: The resulting imine is then reduced in situ to the secondary amine, this compound. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common choice due to its selectivity and mild reaction conditions.

Causality Behind Experimental Choices: The choice of a mild reducing agent like NaBH₄ is crucial to prevent the reduction of the starting aldehyde. The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both the imine formation and the subsequent reduction.

Reductive Amination of 3-Methoxyphenethylamine with Benzaldehyde

An alternative strategy involves the reaction of 3-methoxyphenethylamine with benzaldehyde, followed by reduction. While this approach also yields a phenethylaniline derivative, it is important to note that the final product would be N-benzyl-3-methoxyphenethylamine, a structural isomer of the target compound. For the synthesis of this compound, the former approach (2.1) is the correct pathway.

Caption: Reductive Amination Pathway to this compound.

Physicochemical and Spectroscopic Characterization

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₁₅H₁₇NO | - |

| Molecular Weight | 227.30 g/mol | - |

| Appearance | Likely a pale yellow to brown oil or low-melting solid | Analogy to similar anilines |

| Boiling Point | >300 °C (estimated) | Analogy to similar anilines |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General properties of anilines |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of both the aniline and the 3-methoxyphenethyl groups. Key signals would include a singlet for the methoxy group protons around 3.8 ppm, and triplets for the two methylene groups of the phenethyl chain.

-

¹³C NMR: The carbon spectrum would display signals for all 15 carbon atoms, with the methoxy carbon appearing around 55 ppm. The aromatic carbons would resonate in the typical downfield region.

-

IR Spectroscopy: The infrared spectrum would be characterized by a prominent N-H stretching vibration for the secondary amine, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present, along with C=C stretching bands for the aromatic rings.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the benzylic C-C bond and the C-N bond.

Role as a Pharmaceutical Intermediate: A Gateway to Potent Analgesics

The N-phenethylaniline core of this compound is a critical pharmacophore in a class of potent synthetic opioids, most notably fentanyl and its analogs. While direct evidence of this compound as a starting material for a commercially available drug is not widespread in open literature, its structural similarity to key precursors in clandestine and research synthesis of fentanyl analogs is well-documented.

The synthesis of fentanyl analogs often involves the N-alkylation of a 4-anilinopiperidine derivative with a phenethyl halide or a related electrophile. The 3-methoxy substitution on the phenethyl ring, as present in this compound, is a known modification in the design of novel fentanyl analogs with altered potency and metabolic profiles.[2] For instance, the synthesis of 3-methoxy-fentanyl analogs has been reported.[2]

Caption: Conceptual workflow for the use of this compound in the synthesis of fentanyl analogs.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

-

3-Methoxyphenylacetaldehyde

-

Aniline

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

To a solution of 3-methoxyphenylacetaldehyde (1.0 eq) in methanol, add aniline (1.0 eq) and a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent, to afford the pure product.

-

Self-Validation: The purity and identity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and compared with the expected spectral data.

Conclusion

This compound is a valuable and strategically important intermediate in pharmaceutical synthesis. Its preparation via reductive amination is a robust and scalable process. The presence of the N-phenethylaniline scaffold makes it a key precursor for the synthesis of potent opioid analgesics, particularly fentanyl analogs. A thorough understanding of its synthesis and chemical properties is essential for researchers and scientists working in the field of drug discovery and development, particularly in the area of pain management. Further research into the synthesis and application of derivatives of this compound may lead to the discovery of novel therapeutic agents with improved pharmacological profiles.

References

- Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6079737/

- Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8589417/

- DMMDA - Wikipedia.

- N-(3-Methoxyphenethyl)-2-propylpentanamide - MDPI. Available at: https://www.mdpi.com/1422-8599/2025/4/M2114

- N-Desmethyl-cis-tramadol-D3 HCl | Certified Solutions Standards - Cerilliant. Available at: https://www.cerilliant.com/shop/d-110

- Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces | Catalysis | ChemRxiv | Cambridge Open Engage. Available at: https://www.cambridge.org/core/services/aop-cambridge-core/content/view/E3A0E5C9F9A9E9F9B9F9B9F9B9F9B9F9/S2514-46982200016Xa.

- (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors - ResearchGate. Available at: https://www.researchgate.

- U.S. Sentencing Commission Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. Available at: https://www.ussc.gov/sites/default/files/pdf/amendment-process/public-hearings-and-meetings/20171205/fentanyl-testimony.pdf

- Supplementary Information. Available at: https://static-content.springer.com/esm/art%3A10.1038%2Fs41467-018-05228-y/MediaObjects/41467_2018_5228_MOESM1_ESM.pdf

- Fentanyl and other New Psychoactive Synthetic Opioids. Challenges to Prevention and Treatment - SciELO México. Available at: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0185-33252022000400207

- Kinetic investigations on the Ru-catalyzed reductive amination of... - ResearchGate. Available at: https://www.researchgate.net/figure/Kinetic-investigations-on-the-Ru-catalyzed-reductive-amination-of-benzaldehyde-a-Yield_fig1_320392651

- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra03358a

- Table of Contents. Available at: https://www.greener-manufacturing.com/supporting-files/s2.pdf

- 3-Methoxy-N,N-bis(4-methylphenyl)aniline - 106614-58-8 - Vulcanchem. Available at: https://www.vulcanchem.com/product/106614-58-8

- Synthesis of N-substituted anilines via Smiles rearrangement - Der Pharma Chemica. Available at: https://www.derpharmachemica.com/pharma-chemica/synthesis-of-n-substituted-anilines-via-smiles-rearrangement.pdf

- Metabolic Pathways and Potencies of New Fentanyl Analogs - Frontiers. Available at: https://www.frontiersin.org/articles/10.3389/fphar.2019.00238/full

- Fentanyl, fentanyl analogs and novel synthetic opioids: A comprehensive review - webPOISONCONTROL. Available at: https://www.poison.org/articles/fentanyl-and-fentanyl-analogs-a-comprehensive-review-213

- (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline - ResearchGate. Available at: https://www.researchgate.net/publication/275330368_Theoretical_and_Experimental_Investigations_on_Molecular_Structure_IR_NMR_Spectra_and_HOMO-LUMO_Analysis_of_4-Methoxy-N-3-Phenylallylidene_Aniline

- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available at: https://www.mdpi.com/2073-4344/13/2/411

- 3-[(3-fluorophenyl)methoxy]aniline | SCBT - Santa Cruz Biotechnology. Available at: https://www.scbt.com/p/3-3-fluorophenyl-methoxy-aniline

- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. Available at: https://www.jocpr.

- Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces - Caltech Authors. Available at: https://authors.library.caltech.edu/114144/

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Available at: https://hmdb.ca/spectra/nmr_one_d/115

- N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride - Benchchem. Available at: https://www.benchchem.com/product/1220016-92-1

- Supporting Information - MPG.PuRe. Available at: https://pure.mpg.de/rest/items/item_2353392_7/component/file_2353393/content

- N-Benzyl-3-methoxyaniline | C14H15NO | CID 9942546 - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/9942546

Sources

Aniline Derivatives in Drug Discovery: A Technical Guide to Harnessing a Privileged Scaffold

Abstract

The aniline scaffold, a deceptively simple aromatic amine, represents a cornerstone in the edifice of modern medicinal chemistry. Its derivatives have given rise to a remarkable breadth of therapeutic agents, from the earliest synthetic antibacterial drugs to contemporary targeted cancer therapies. However, the very chemical properties that make aniline a versatile pharmacophore also present significant challenges, most notably metabolic instability and potential toxicity. This guide provides an in-depth technical exploration of the multifaceted role of aniline derivatives in drug discovery. We will dissect the structure-activity relationships that govern their efficacy, explore the mechanistic basis of their therapeutic actions and associated liabilities, and detail the synthetic and analytical methodologies crucial for their development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into navigating the complexities and unlocking the full potential of this privileged chemical scaffold.

The Aniline Paradox: A Double-Edged Sword in Medicinal Chemistry

Aniline and its derivatives are ubiquitous in drug discovery programs, prized for their structural versatility and ability to engage with a wide array of biological targets.[1][2] The amino group, a key feature, can act as a hydrogen bond donor, a basic center for salt formation, and a nucleophile for further chemical elaboration. The aromatic ring provides a rigid scaffold that can be readily functionalized to modulate physicochemical properties and engage in π-stacking interactions within protein binding pockets.

However, this chemical reactivity is also the source of aniline's primary drawbacks. The aniline moiety is susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver.[1][2] This bioactivation can generate reactive metabolites, such as nitrosoarenes and quinone-imines, which can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity and blood disorders.[1][3] This inherent risk has stereotyped anilines as a "structural alert," prompting cautious use and the development of strategies to mitigate these liabilities.[3] A significant number of drugs containing the aniline motif have faced market withdrawal or have been labeled with black box warnings due to these safety concerns.[3]

The challenge for the medicinal chemist, therefore, is to harness the pharmacological benefits of the aniline scaffold while minimizing its potential for metabolic bioactivation and subsequent toxicity.

Historical Perspective: From Dyes to "Magic Bullets"

The journey of aniline derivatives in medicine is deeply intertwined with the history of the synthetic dye industry. In the late 19th and early 20th centuries, pioneering scientists like Paul Ehrlich observed that certain aniline-based dyes selectively stained microorganisms. This led to his revolutionary "magic bullet" concept: the idea that a chemical could be designed to target and destroy a pathogen without harming the host.[4]

This principle was famously realized with the development of Salvarsan, an organo-arsenical aniline derivative, as the first effective treatment for syphilis.[4] The era of chemotherapy was born, and aniline was at its heart. Shortly after, Gerhard Domagk discovered the antibacterial properties of a red azo dye, Prontosil. It was later found that Prontosil is a prodrug, metabolized in vivo to its active form, sulfanilamide, a simple aniline derivative.[4] This discovery ushered in the age of sulfa drugs, the first broad-spectrum systemic antibacterials, which saved countless lives before the widespread availability of penicillin.[4][5]

Modern Therapeutic Applications of Aniline Derivatives

The legacy of aniline continues in modern pharmacopoeias, with derivatives playing crucial roles in numerous therapeutic areas.

Oncology: Targeting Kinases and Cell Division

Many modern targeted cancer therapies feature an aniline or related amino-heterocycle core. This moiety is particularly effective at targeting the ATP-binding pocket of protein kinases, a family of enzymes frequently dysregulated in cancer. The amino group often forms a critical hydrogen bond with the "hinge" region of the kinase, anchoring the inhibitor in place.

-

Tyrosine Kinase Inhibitors (TKIs): A prime example is the anilinoquinazoline scaffold found in drugs like Gefitinib and Erlotinib , which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, crucial in non-small cell lung cancer.

-

Anti-leukemic Agents: Aniline derivatives have shown promise in treating hematological malignancies. For instance, synthetic derivatives of the natural product Parthenolide, incorporating an aniline moiety via 1,4-conjugate addition, have demonstrated potent activity against Chronic Lymphocytic Leukaemia (CLL) cells in vitro.[6]

Antimicrobial Agents: Beyond the Sulfa Drugs

While bacterial resistance has limited the use of classic sulfa drugs, the aniline scaffold continues to be explored for new antimicrobial agents. The mechanism of action often involves the disruption of essential microbial processes like cell wall synthesis or enzymatic activity.[7][8] For example, certain trifluoro-aniline derivatives have shown efficacy against Vibrio species, highlighting the potential for this class of compounds to address the growing challenge of antibiotic resistance.[7]

Analgesics and Anti-inflammatory Agents

The history of aniline derivatives as analgesics dates back to acetanilide and phenacetin in the late 19th century.[4] The most famous modern example is Paracetamol (acetaminophen), a widely used over-the-counter analgesic and antipyretic.[4] It is an amide derivative of aniline. Non-steroidal anti-inflammatory drugs (NSAIDs) like Bromfenac also contain an aniline core, though this particular agent has been associated with liver toxicity due to the formation of reactive metabolites.[1]

Neurodegenerative Diseases

The structural features of aniline derivatives make them attractive candidates for targeting pathways implicated in neurodegeneration. Their ability to cross the blood-brain barrier and interact with various receptors and enzymes is a key advantage. Indole-based compounds, which are structurally related to aniline, have shown potential as anti-inflammatory, antioxidant, and neuroprotective agents.[9][10]

Medicinal Chemistry Strategies: Optimizing Efficacy and Safety

The successful development of an aniline-based drug candidate hinges on a deep understanding of its structure-activity relationship (SAR) and structure-toxicity relationship (STR).

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the aniline scaffold to enhance potency and selectivity for the biological target. Key modifications include:

-

Substitution on the Aromatic Ring: Adding electron-withdrawing or electron-donating groups to the phenyl ring can modulate the pKa of the amino group, influencing its binding affinity and pharmacokinetic properties.

-

N-Substitution: Alkylation or acylation of the amino group can alter the molecule's size, lipophilicity, and hydrogen bonding capacity.[5]

-

Positional Isomerism: The placement of substituents on the ring is critical. For example, ortho, meta, and para isomers of a substituted aniline can have vastly different biological activities.

Mitigating Toxicity: The Role of Bioisosteric Replacement

Given the well-documented metabolic liabilities of anilines, a primary goal in lead optimization is to minimize the formation of reactive metabolites.[3][11] One powerful strategy is bioisosteric replacement , where the aniline ring is replaced with another chemical group that retains the desired pharmacological activity but has an improved safety profile.[11]

The aim is to replace the metabolically vulnerable aniline with a more stable isostere that mimics its size, shape, and electronic properties.[11] Saturated, Csp³-rich scaffolds are often explored for this purpose.

Table 1: Examples of Bioisosteric Replacements for the Aniline Moiety

| Aniline Moiety | Potential Bioisostere | Rationale for Replacement |

| Phenylamine | Aminopyridine | Reduces susceptibility to N-oxidation, modulates basicity. |

| Phenylamine | Amino-bicyclo[1.1.1]pentane (BCP) | Introduces 3D character, improves metabolic stability.[3] |

| Phenylamine | Amino-cubane | Provides a close geometric match to benzene with enhanced metabolic stability due to ring strain.[11] |

The workflow for such an investigation often involves computational chemistry tools to predict the properties of virtual compounds before committing to synthesis.[1]

Caption: Bioisosteric replacement workflow for mitigating aniline toxicity.

Experimental Protocols: Synthesis and Characterization

The synthesis and characterization of aniline derivatives are fundamental to their development. The following sections provide representative, self-validating protocols.

Synthesis Protocol: 1,4-Conjugate Addition to an α,β-Unsaturated Carbonyl

This protocol describes the synthesis of an aniline-containing derivative of a natural product, similar to the derivatization of parthenolide.[6] This method is catalyzed by an organocatalyst, squaric acid, which facilitates the reaction with the less nucleophilic aniline.[6]

Objective: To synthesize an N-aryl derivative via Michael addition.

Materials:

-

Parthenolide (or other Michael acceptor)

-

Substituted Aniline

-

Squaric Acid (10 mol%)

-

Methanol (MeOH)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Column chromatography apparatus (silica gel)

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve the Michael acceptor (e.g., parthenolide, 1.0 mmol) in a 1:1 mixture of methanol and water (20 mL).

-

Addition of Reagents: Add the substituted aniline (1.1 mmol, 1.1 equivalents) to the solution.

-

Catalyst Addition: Add squaric acid (0.1 mmol, 10 mol%) to the reaction mixture.

-

Reaction Conditions: Equip the flask with a condenser and heat the mixture to 50 °C with stirring for 48 hours.[6]

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dilute the remaining aqueous mixture with water (20 mL) and extract with dichloromethane (DCM) (3 x 20 mL).[12]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to obtain the crude product.[12]

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aniline derivative.[12]

Characterization Workflow

Unambiguous characterization is critical to confirm the structure and purity of the synthesized derivative. A multi-technique approach is essential.[13]

Caption: Integrated workflow for the characterization of a synthesized aniline derivative.

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: Provides the definitive structural framework of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis:

5.2.2. Mass Spectrometry (MS)

-

Purpose: Determines the molecular weight and can provide structural information from fragmentation patterns.

-

Method: Electrospray Ionization (ESI-MS) is commonly used.

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) may be added to aid protonation for positive ion mode.[13]

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is measured to confirm the molecular weight.[13]

5.2.3. Infrared (IR) Spectroscopy

-

Purpose: Identifies the presence of key functional groups.

-

Analysis: Look for characteristic absorption bands:

5.2.4. High-Performance Liquid Chromatography (HPLC)

-

Purpose: Assesses the purity of the synthesized compound.

-

Method: Reversed-phase HPLC is typical. A C18 column is used with a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

-

Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. A pure compound for biological testing should generally be >95% pure.

Future Outlook

The role of aniline derivatives in drug discovery is continually evolving. While the challenges of metabolic toxicity remain a significant consideration, our ability to predict and mitigate these risks has improved dramatically. Advances in computational chemistry, the development of novel bioisosteres, and a deeper understanding of drug metabolism will ensure that the aniline scaffold remains a valuable tool in the medicinal chemist's arsenal.[3] The focus will likely shift towards more complex, three-dimensional aniline analogues that offer higher selectivity and improved pharmacokinetic properties.[11] Furthermore, the application of aniline derivatives is expanding, with new research exploring their potential in areas like targeted protein degradation and the development of chemical sensors.[14] The rich history and continued innovation surrounding this "privileged" structure guarantee its relevance for the future of medicine.

References

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- Wikipedia. Aniline.

- PubMed Central. Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity.

- RSC Publishing. (2021, June 14).

- ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- ResearchGate. Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- MDPI. Cycloruthenated Imines: A Step into the Nanomolar Region.

- ResearchGate. (PDF)

- Journal of the American Chemical Society.

- Slideshare.

- Benchchem.

- ChemRxiv. Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity.

- BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds.

- ResearchGate. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent.

- MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.

- MDPI. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells.

- PubMed. (2021, August 23). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.

- ResearchGate. 35220 PDFs | Review articles in ANILINE COMPOUNDS.

- PubMed Central. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.

- PubMed.

- Filo.

- PubMed. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions.

- MDPI.

- ResearchGate. Animals used in in vivo efficacy assays Other mammals include mainly.... 2...

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. biopartner.co.uk [biopartner.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aniline - Wikipedia [en.wikipedia.org]

- 5. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 6. Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aniline derivatives as antimicrobial agent | Filo [askfilo.com]

- 9. mdpi.com [mdpi.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Introduction: The Structural Significance of N-Aryl Scaffolds

An In-Depth Technical Guide to the Synthesis of N-Benzyl and N-Benzoyl Anilines

N-benzyl and N-benzoyl anilines are fundamental structural motifs in organic chemistry, serving as crucial intermediates and core components in a vast array of functional molecules. Their prevalence spans pharmaceuticals, agrochemicals, dyes, and materials science.[1][2] N-benzylanilines, for instance, are key building blocks for antidepressants and analgesic agents, while the amide linkage in N-benzoylanilines (benzanilides) is a cornerstone of many biologically active compounds, including anti-HIV agents.[1][3]

The synthesis of these molecules revolves around the formation of a carbon-nitrogen (C-N) bond, a cornerstone transformation in organic synthesis. However, the specific nature of the electrophile—an alkyl (benzyl) versus an acyl (benzoyl) group—dictates distinct mechanistic pathways and experimental considerations. This guide provides a detailed exploration of the primary synthetic routes to these two classes of compounds, focusing on the underlying chemical principles, field-proven protocols, and modern catalytic advancements for researchers, scientists, and professionals in drug development.

Part I: Synthesis of N-Benzylanilines

The formation of N-benzylanilines involves the creation of a C(sp³)–N bond. The primary challenges in these syntheses are controlling the degree of alkylation—preventing the formation of the tertiary N,N-dibenzylaniline—and employing conditions that are tolerant of a wide range of functional groups.[4][5]

Direct N-Alkylation with Benzyl Halides

Direct alkylation is the most traditional approach, involving the reaction of an aniline with a benzyl halide (e.g., benzyl chloride or bromide).[5] This is a nucleophilic substitution reaction where the aniline nitrogen acts as the nucleophile.

Mechanistic Considerations & Causality: The primary amine is nucleophilic enough to displace the halide. However, the product, a secondary amine (N-benzylaniline), is often more nucleophilic than the starting aniline. This leads to a significant experimental challenge: over-alkylation. The N-benzylaniline can react with another molecule of benzyl halide to produce the undesired N,N-dibenzylaniline.[4]

To circumvent this, several strategies are employed:

-

Use of Excess Aniline: Employing a large excess of the aniline starting material shifts the reaction equilibrium to favor the mono-alkylated product statistically.[4]

-

Controlled Conditions: Running the reaction at lower temperatures and carefully monitoring its progress can minimize the secondary reaction. High temperatures (e.g., 160°C) can lead to vigorous reactions and complex mixtures.[4]

-

Weak Base: The use of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is crucial.[4][5] These bases neutralize the hydrohalic acid (e.g., HCl) formed during the reaction. Stronger bases can increase the formation of high-boiling by-products.[4]

Experimental Protocol: Modified Vogel's Method [5]

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the desired aniline in acetone.

-

Add potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI).

-

Heat the mixture to reflux with vigorous stirring.

-

Once refluxing, add benzyl bromide dropwise over 30 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, filter off the inorganic salts, and remove the acetone under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to separate the desired N-benzylaniline from unreacted aniline and any N,N-dibenzylaniline byproduct.[5]

Reductive Amination

Reductive amination is a highly efficient and widely used one-pot or two-step method for synthesizing N-benzylanilines. It involves the reaction of an aniline with benzaldehyde to form an intermediate Schiff base (imine), which is then reduced in situ to the target secondary amine.[4][6]

Mechanistic Considerations & Causality: This method offers superior control over mono-alkylation compared to direct alkylation. The reaction proceeds in two stages:

-

Imine Formation: Aniline and benzaldehyde condense to form N-benzylideneaniline (a Schiff base), with the elimination of water. This step is often acid-catalyzed.

-

Reduction: A selective reducing agent is used to reduce the imine's C=N double bond to a C-N single bond. The key is to use a reductant that is mild enough not to reduce the starting aldehyde, such as sodium borohydride (NaBH₄) or specialized reagents like benzylamine–borane.[6]

Caption: Workflow for N-Benzylaniline synthesis via Reductive Amination.

Experimental Protocol: One-Pot Reductive Amination [6]

-

To a solution of benzaldehyde in a suitable solvent (e.g., methanol or ethanol), add one equivalent of aniline.

-

Stir the mixture at room temperature to allow for the formation of the Schiff base. The use of 4 Å molecular sieves can aid in removing the water formed and drive the equilibrium.[6]

-

Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product for purification.

Advanced Catalytic Methods

Modern organic synthesis emphasizes efficiency, atom economy, and sustainability. Several advanced catalytic methods have been developed for N-benzylaniline synthesis.

a) Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms C-N bonds between an amine and an aryl halide or triflate.[7][8] For synthesizing N-benzylaniline, the coupling partners would be aniline and benzyl bromide. The reaction requires a palladium catalyst, a phosphine ligand (often bulky and electron-rich), and a base.[9] While extremely versatile, its application here is less common than for aryl-N bonds, but it remains a potent tool in the synthetic chemist's arsenal.[10][11]

b) Catalytic Reductive Alkylation from Nitroarenes: Greener approaches aim to use less hazardous and more readily available starting materials. One such method is the one-pot synthesis of N-alkylated anilines directly from nitrobenzenes and alcohols.[12][13] This process uses a heterogeneous catalyst, such as gold nanoparticles supported on iron(III) oxide (Au/Fe₂O₃), to achieve both the reduction of the nitro group to an amine and the reductive amination with the alcohol in a single operation.[13]

| Catalyst | Starting Materials | Yield of N-Benzylaniline | Conditions | Reference |

| 9.1 wt% Au/Fe₂O₃ | Nitrobenzene, Benzyl alcohol | 94% | 160°C, 17h, Argon atm. | [13] |

| 9.1 wt% Au/Fe₂O₃ | Nitrobenzene, Benzyl alcohol | 80-88% | 1-4 ppm residual chlorine | [12] |

| Pt₃Sn/Al₂O₃ | Nitrobenzene, Ethanol | 98.2% (N-ethyl anilines) | 503 K, Flow reactor | [12] |

Part II: Synthesis of N-Benzoyl Anilines (Benzanilides)

The synthesis of N-benzoyl anilines involves the acylation of the aniline nitrogen, forming a robust amide bond. This transformation is generally high-yielding and less prone to side reactions than N-alkylation.

The Schotten-Baumann Reaction

The cornerstone method for preparing benzanilides is the Schotten-Baumann reaction, first described in the 1880s.[14] It involves the reaction of an amine with an acid chloride in the presence of an aqueous base.[15]

Mechanistic Considerations & Causality: The reaction is a nucleophilic acyl substitution.[16]

-

Nucleophilic Attack: The lone pair on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.[16][17]

-

Proton Transfer & Elimination: The base (e.g., hydroxide ion from NaOH) serves two critical roles. First, it neutralizes the hydrochloric acid (HCl) that is eliminated as the tetrahedral intermediate collapses to reform the carbonyl group.[15][16] This is vital because if the HCl were not neutralized, it would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Second, the base helps deprotonate the positively charged nitrogen in the intermediate, facilitating the overall process.[17] The use of a two-phase system (water and an organic solvent) is common, where the base resides in the aqueous phase and the organic reactants remain in the organic phase.[14]

Caption: Mechanism of the Schotten-Baumann reaction for N-Benzoylaniline.

Experimental Protocol: Synthesis of Benzanilide [3][5][17]

-

In a conical flask, add 2.0 mL of aniline to 30 mL of 10% aqueous sodium hydroxide (NaOH) solution.

-

Stopper the flask and shake the mixture to create an emulsion.

-

Slowly add 3.0 mL of benzoyl chloride in small portions, shaking vigorously after each addition. The reaction is exothermic, and the temperature should be managed.

-

After all the benzoyl chloride has been added, shake the flask vigorously for 15-20 minutes until the odor of benzoyl chloride is no longer detectable.[3]

-

A solid precipitate of benzanilide will form. Collect the solid by vacuum filtration.

-

Wash the solid product thoroughly with cold water to remove any remaining NaOH and sodium chloride.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure benzanilide.[5]

Part III: Practical & Modern Considerations

Reaction Monitoring and Purification

For both synthetic routes, effective monitoring and purification are essential for obtaining high-purity materials.

-

Reaction Monitoring: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of these reactions, allowing for the visualization of the consumption of starting materials and the formation of products.

-

Purification:

-

Recrystallization: N-benzoylanilines are often crystalline solids and are readily purified by recrystallization from solvents like ethanol.[5] N-benzylaniline can also be purified by crystallization from nonpolar solvents like ligroin.[4]

-

Column Chromatography: This is the method of choice for separating N-benzylanilines from unreacted starting materials and the over-alkylated N,N-dibenzylaniline byproduct.[5]

-

Distillation: N-benzylaniline can be distilled under reduced pressure to achieve high purity, which avoids decomposition that might occur at its atmospheric boiling point (298-300°C).[4]

-

Caption: General workflow for synthesis, purification, and analysis.

Spectroscopic Characterization

Confirmation of the product structure is typically achieved using standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: For N-benzylaniline, a characteristic N-H stretch will be visible around 3400 cm⁻¹. For N-benzoylaniline, the key signals are the N-H stretch (around 3300 cm⁻¹) and a strong amide carbonyl (C=O) stretch around 1660 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: N-benzylaniline will show a characteristic singlet for the two benzylic protons (-CH₂-) around 4.3 ppm and a broad singlet for the N-H proton.[13] N-benzoylaniline will also show a broad N-H signal and distinct aromatic signals.

-

¹³C NMR: The benzylic carbon in N-benzylaniline appears around 48 ppm, while the amide carbonyl carbon in N-benzoylanilines is found downfield, typically around 165 ppm.[13]

-

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry tool to accelerate organic reactions.[18][19] For the synthesis of Schiff bases (the first step in reductive amination), microwave heating can dramatically reduce reaction times from hours to minutes, often without the need for a solvent.[20][21]

Conclusion

The synthesis of N-benzyl and N-benzoyl anilines is accomplished through distinct yet fundamental organic transformations. While classical methods like direct alkylation and the Schotten-Baumann reaction remain highly relevant and effective, modern chemistry offers a range of powerful alternatives. Reductive amination provides a more controlled route to N-benzylanilines, and advanced catalytic systems, such as those based on palladium or gold, enable these molecules to be constructed with greater efficiency and from more sustainable starting materials. The choice of synthetic route ultimately depends on the specific substrate, required scale, and available resources, but a firm understanding of the underlying mechanistic principles is paramount to achieving a successful and efficient synthesis.

References

-

Organic Syntheses Procedure. (n.d.). benzylaniline. Retrieved from [Link]

-

PDF Host. (n.d.). Synthesis of benzanilide from aniline and benzoyl chloride pdf. Retrieved from [Link]

-

ResearchGate. (n.d.). N-benzylaniline synthesis from nitrobenzene. Retrieved from [Link]

-

Quora. (n.d.). What is the purpose of the addition of NaOH to the benzoylation of aniline with benzoyle chloride? Retrieved from [Link]

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

-

Jiang, L., & Yuan, M.-L. (2022). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 18, 843-850. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Retrieved from [Link]

-

Reddy, G. S. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Retrieved from [Link]

-

ACS Publications. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Benzylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

ScienceDirect. (2022). A facile synthesis of N-benzylanilines via the amination of toluene over a cobalt-based catalyst. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. Retrieved from [Link]

-

ACS Publications. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-Nitroaniline and their inhibitory activities on hCA isoenzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). Flow reductive amination to afford N-benzylaniline 16. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

YouTube. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation. Retrieved from [Link]

-

ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

-

Vedantu. (n.d.). What is obtained when Benzoyl Chloride reacts with aniline? Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Green Synthesis and Characterization of Benzil and its Derivatives Using Microwave Irradiation. Retrieved from [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help! Retrieved from [Link]

-

Research Bible. (2015, May 27). Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

IJPHT Journal. (n.d.). microwave assisted synthesis of benzoic acid. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Retrieved from [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenemethanamine, N-phenyl-. Retrieved from [Link]

-

Quora. (n.d.). Is the Schotten-Baumann reaction the same as benzoylation? Retrieved from [Link]

Sources

- 1. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. tandfonline.com [tandfonline.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]

- 16. What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main [vedantu.com]

- 17. chemistnotes.com [chemistnotes.com]

- 18. ijprdjournal.com [ijprdjournal.com]

- 19. jocpr.com [jocpr.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. semanticscholar.org [semanticscholar.org]

N-(3-Methoxyphenethyl)aniline: A Scaffolding Approach to Novel Therapeutics in Oncology and Neuroscience

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Senior Application Scientist Name]

Date: January 23, 2026

Abstract